N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethoxynicotinamide
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Overview
Description
This compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a phenyl ring attached to a 1,2,4-triazole ring . The exact structure of this compound would require more specific information or experimental data.Scientific Research Applications
Antiviral Activities
Compounds related to N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethoxynicotinamide have been explored for their promising antiviral activities. For instance, derivatives of triazolo[4,3-b]pyridazines have demonstrated significant antiviral efficacy against the hepatitis-A virus (HAV), with some compounds showing substantial virus count reduction in plaque reduction infectivity assays. Compound 15, in particular, was noted for its high effectivity against HAV compared to other tested compounds, indicating the potential of these derivatives in antiviral research and therapy (Shamroukh & Ali, 2008).
Antimicrobial and Antifungal Properties
The triazolo[4,3-b]pyridazine derivatives have also been studied for their antimicrobial and antifungal properties. Research has highlighted the broad biological activities of triazole derivatives, including antibacterial, antifungal, and antituberculostatic effects. Specifically, 3-substituted phenyl-6-substituted phenyl-1,2,4-triazolo[4,3-b]pyridazines synthesized in recent studies exhibited notable antituberculostatic, antifungal, and antibacterial activities, underscoring their potential in addressing microbial infections (Islam & Siddiqui, 2010).
Antiproliferative Effects
Furthermore, certain [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives have been investigated for their antiproliferative activity, particularly in the context of cancer research. These compounds, in their ester form, have been found to inhibit the proliferation of endothelial and tumor cells, suggesting a new avenue for cancer treatment strategies. This indicates that the structural motifs present in compounds related to this compound could play a significant role in developing novel antiproliferative agents (Ilić et al., 2011).
Androgen Receptor Downregulation
In the realm of prostate cancer treatment, derivatives of triazolo[4,3-b]pyridazine, specifically AZD3514, have been identified as potent androgen receptor downregulators. This discovery has led to the advancement of AZD3514 into Phase I clinical trials for patients with castrate-resistant prostate cancer, highlighting the compound's therapeutic potential and its relevance in ongoing cancer research (Bradbury et al., 2013).
Mechanism of Action
Target of Action
The primary target of the compound N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethoxynicotinamide is the cell division protein ZipA . This protein plays a crucial role in bacterial cell division, particularly in Escherichia coli (strain K12) and Shigella flexneri .
Biochemical Pathways
Given its target, it is likely to impact the pathways related to bacterial cell division . The downstream effects of this interaction could potentially disrupt the normal functioning of the bacteria, leading to its death or inhibition of growth.
Result of Action
Given its target, it is likely to interfere with bacterial cell division, potentially leading to the death of the bacteria or inhibition of its growth .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with cell division proteins such as ZipA in organisms like Escherichia coli and Shigella flexneri .
Molecular Mechanism
The molecular mechanism of action of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethoxynicotinamide is not well defined. It is suggested that it may interact with cell division proteins such as ZipA
Properties
IUPAC Name |
2-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2/c1-2-27-19-15(7-4-10-20-19)18(26)22-14-6-3-5-13(11-14)16-8-9-17-23-21-12-25(17)24-16/h3-12H,2H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDZPECEHRJSLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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